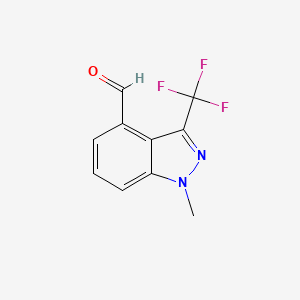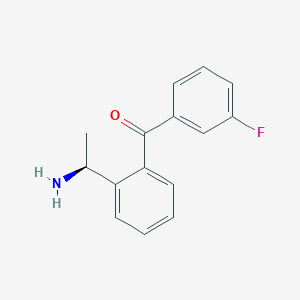
1-(8-Methoxyquinolin-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methoxyquinolin-6-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring substituted with a methoxy group at the 8-position and an ethanol group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxyquinolin-6-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Alkylation: The 8-methoxyquinoline undergoes alkylation with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxyquinolin-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(8-Methoxyquinolin-6-yl)acetic acid.
Reduction: 1-(8-Methoxyquinolin-6-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(8-Methoxyquinolin-6-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(8-Methoxyquinolin-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Lacks the ethanol group but shares the quinoline core structure.
6-Methoxyquinoline: Similar structure but with the methoxy group at the 6-position.
1-(6-Methoxyquinolin-4-yl)ethanol: Similar structure but with the methoxy group at the 6-position and ethanol at the 4-position.
Uniqueness
1-(8-Methoxyquinolin-6-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and ethanol groups at specific positions on the quinoline ring can result in distinct pharmacological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-6-9-4-3-5-13-12(9)11(7-10)15-2/h3-8,14H,1-2H3 |
InChI Key |
JLYJQFSAFBNFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C2C(=C1)C=CC=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


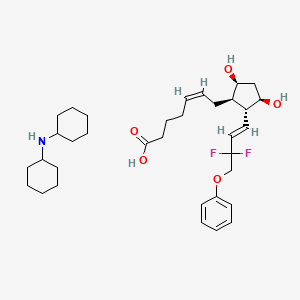
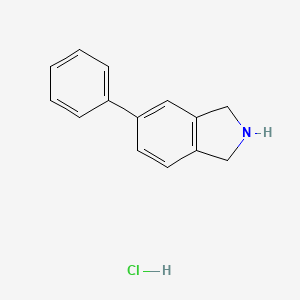
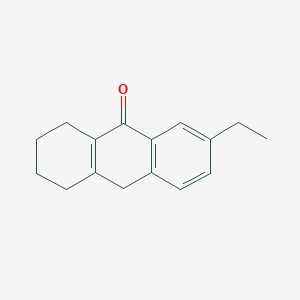

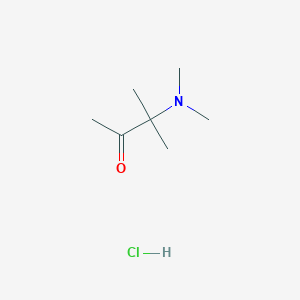
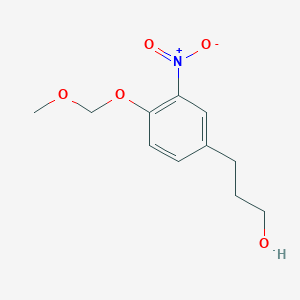
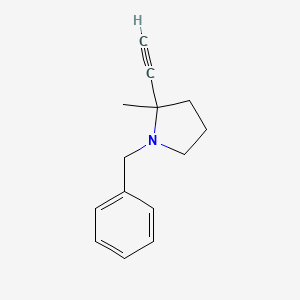
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
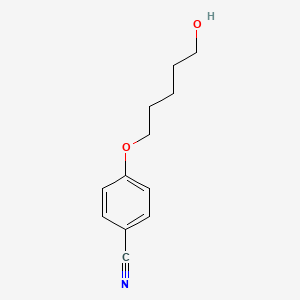
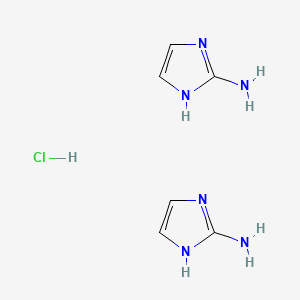
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)
